(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone
Overview
Description
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone is an organic compound characterized by the presence of a chlorophenyl group and an imino group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-pentanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzaldehyde+2-pentanone→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Common catalysts used in this process include acidic or basic catalysts, depending on the specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(4-Bromophenyl)imino]-2-pentanone: Similar structure with a bromine atom instead of chlorine.
(4E)-4-[(4-Fluorophenyl)imino]-2-pentanone: Similar structure with a fluorine atom instead of chlorine.
(4E)-4-[(4-Methylphenyl)imino]-2-pentanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
(4E)-4-[(4-Chlorophenyl)imino]-2-pentanone is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)iminopentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYYSMPSGVHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302598 | |
Record name | (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50519-24-9 | |
Record name | NSC152045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4E)-4-[(4-Chlorophenyl)imino]-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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